molecular formula C13H8N2 B3350922 9H-Carbazole-4-carbonitrile CAS No. 31892-43-0

9H-Carbazole-4-carbonitrile

Cat. No.: B3350922
CAS No.: 31892-43-0
M. Wt: 192.22 g/mol
InChI Key: FXFRNGBHSNZMQR-UHFFFAOYSA-N
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Description

9H-Carbazole-4-carbonitrile is an aromatic heterocyclic compound with the molecular formula C13H8N2. It is a derivative of carbazole, which is a nitrogen-containing polycyclic aromatic compound. Carbazole and its derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and good thermal stability. These properties make them valuable in various applications, including organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole-4-carbonitrile typically involves the introduction of a cyano group (-CN) to the carbazole core. One common method is the reaction of carbazole with a suitable nitrile source under specific conditions. For example, carbazole can be reacted with cyanogen bromide (BrCN) in the presence of a base such as potassium carbonate (K2CO3) to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 9H-Carbazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carbazole-4-carboxylic acid.

    Reduction: Reduction of the cyano group can yield carbazole-4-amine.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

9H-Carbazole-4-carbonitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 9H-Carbazole-4-carbonitrile depends on its specific application. In electronic devices, its optoelectronic properties are attributed to the conjugated π-electron system of the carbazole core, which allows for efficient charge transport and light emission. In biological systems, the compound may interact with cellular targets through hydrogen bonding, π-π stacking, and other non-covalent interactions, leading to its observed biological activities .

Comparison with Similar Compounds

  • 2,7-Dimethyl-9H-carbazole-4-carbonitrile
  • 3,6-Dimethyl-9H-carbazole-4-carbonitrile
  • 3,6-Di-tert-butyl-9H-carbazole-4-carbonitrile

Comparison: 9H-Carbazole-4-carbonitrile is unique due to its specific substitution pattern, which influences its electronic properties and reactivity. Compared to its methyl and tert-butyl-substituted analogs, this compound may exhibit different solubility, stability, and optoelectronic characteristics, making it suitable for specific applications .

Properties

IUPAC Name

9H-carbazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2/c14-8-9-4-3-7-12-13(9)10-5-1-2-6-11(10)15-12/h1-7,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXFRNGBHSNZMQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CC=C3N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50503970
Record name 9H-Carbazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50503970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31892-43-0
Record name 9H-Carbazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50503970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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